Bis(ethylcyclopentadienyl)vanadium
Description
Historical Context and Significance of Metallocene Chemistry in Transition Metal Coordination
The journey into the world of metallocenes began serendipitously in 1951 with the independent and simultaneous discovery of ferrocene, a remarkably stable, orange-colored compound with the formula Fe(C₅H₅)₂. britannica.comwikipedia.org This discovery was a landmark moment in chemistry. Initially, the structure of this novel organo-iron compound was a puzzle, but the proposal and subsequent confirmation of a "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, revolutionized the understanding of chemical bonding between metals and organic molecules. britannica.comwikipedia.org
This groundbreaking structural elucidation, accomplished by Geoffrey Wilkinson and Ernst Otto Fischer, who were awarded the Nobel Prize in Chemistry in 1973 for their work, opened up a new chapter in coordination chemistry. wikipedia.org The unique stability of ferrocene, attributed to the aromatic nature of the cyclopentadienyl rings and the delocalized pi-electron system interacting with the d-orbitals of the iron atom, spurred a wave of research into similar compounds with other transition metals. wikipedia.orgsamipubco.com
The term "metallocene" was coined to describe these sandwich compounds, and their discovery was a pivotal moment that led to the rapid expansion of organometallic chemistry as a distinct and vital field of study. samipubco.comnumberanalytics.com Metallocenes became crucial models for understanding the bonding and reactivity of transition metal complexes and found applications in diverse areas such as catalysis, materials science, and medicine. samipubco.comnumberanalytics.com The development of metallocene-based catalysts, for instance, has been particularly impactful in the field of polymer chemistry, enabling the synthesis of polymers with highly controlled structures and properties. britannica.com
Research Trajectories of Bis(ethylcyclopentadienyl)vanadium and Related Vanadocenes
Following the discovery of ferrocene, research expanded to include metallocenes of other transition metals, including vanadium. The parent compound, vanadocene (V(C₅H₅)₂), is a violet, crystalline, paramagnetic solid. wikipedia.org With 15 valence electrons, it is highly reactive and has been extensively studied. wikipedia.org The synthesis of vanadocene dichloride ((C₅H₅)₂VCl₂), first reported in 1954, provided a key starting material for exploring the chemistry of vanadocenes. libretexts.orgacs.org
Research into vanadocenes and their derivatives has broadly followed several key trajectories:
Catalysis: A significant area of investigation for vanadocene derivatives has been in the field of catalysis. Organovanadium compounds are implicated as catalysts in the production of butadiene-based rubbers. libretexts.org The substitution of the cyclopentadienyl rings, such as with ethyl groups in this compound, can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity. Research on amino-functionalized cyclopentadienyl vanadium complexes has shown that such modifications can have a dramatic effect on the catalytic behavior of these organometallic compounds. ereztech.com
Materials Science: Substituted metallocenes are of interest as precursors for the synthesis of novel materials. For example, bis(ethylcyclopentadienyl)magnesium (B1141739) has been used in the atomic layer deposition (ALD) of magnesium oxide thin films. researchgate.net Similarly, this compound is available as a precursor for research and development, suggesting its potential use in creating vanadium-containing materials with specific electronic or magnetic properties. researchgate.net
Medicinal Chemistry: While the parent compound vanadocene dichloride has been the primary focus of anticancer research due to its promising cytotoxic activity against various cancer cell lines, there has been an increasing interest in substituted vanadocene dichlorides. samipubco.com Studies on methyl-substituted vanadocene dichloride have demonstrated its potential as an anticancer agent. The introduction of substituents like the ethyl group can influence the compound's solubility, stability, and interaction with biological targets. wikipedia.org
The specific research trajectory of this compound itself is closely tied to these broader trends in vanadocene chemistry. Its synthesis and characterization are foundational to exploring its potential in the aforementioned applications. While detailed, dedicated studies on this compound are less numerous than those on its parent compound, its role as a substituted vanadocene places it within the ongoing effort to fine-tune the properties of these fascinating organometallic molecules for specific scientific and technological purposes.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H18V |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-ethylcyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
BNFOZGDYRKSLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[V+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis Ethylcyclopentadienyl Vanadium and Its Congeners
Established Synthetic Pathways and Their Mechanistic Considerations
The preparation of bis(ethylcyclopentadienyl)vanadium and related vanadocene compounds primarily relies on two classical organometallic reactions: reductive elimination and salt metathesis. The choice of method often depends on the desired oxidation state of the final vanadium complex and the nature of the available starting materials.
Reductive Elimination and Salt Metathesis Routes
Reductive elimination is a key reaction in organometallic chemistry where the formal oxidation state of the metal center decreases by two. umb.eduumb.edu This process is often the final step in catalytic cycles and can be promoted by factors such as photolysis or oxidation. umb.edu For vanadocene synthesis, a higher oxidation state vanadium precursor is reacted with a reducing agent in the presence of the cyclopentadienyl (B1206354) ligand source. For instance, the first synthesis of vanadocene in 1954 involved the reduction of vanadocene dichloride with aluminum hydride. wikipedia.org The reaction proceeds through a three-center transition state, and reactions involving the elimination of H-X bonds are particularly rapid. umb.edu
Salt metathesis , also known as double displacement, is a versatile and widely used method in inorganic and organometallic synthesis. suny.edunih.gov This reaction involves the exchange of ions between two starting salts, typically driven by the formation of an insoluble precipitate or a more thermodynamically stable product. suny.edunih.gov In the context of vanadocene synthesis, a vanadium halide is treated with a salt of the desired cyclopentadienyl ligand, such as sodium cyclopentadienide (B1229720) or its substituted analogues. For example, a modern, high-yield synthesis of vanadocene involves the reaction of a vanadium(III) chloride tetrahydrofuran (B95107) complex with sodium cyclopentadienide. wikipedia.org The general form of a salt metathesis reaction is:
AX + BY → AY + BX
This method is advantageous due to its simplicity and the wide availability of starting materials.
A comparison of these two primary synthetic routes is presented in the table below:
| Feature | Reductive Elimination | Salt Metathesis |
| Vanadium Precursor | Higher oxidation state (e.g., V(IV)) | Various oxidation states (e.g., V(III), V(IV)) |
| Driving Force | Formation of a stable, eliminated molecule | Precipitation of an insoluble salt |
| Typical Reagents | Reducing agent (e.g., AlH₃) | Alkali metal cyclopentadienide salt (e.g., NaCp) |
| Byproducts | Oxidized form of the reducing agent | Alkali metal halide salt (e.g., NaCl) |
Strategies for Vanadium Oxidation State Control in Synthesis
Controlling the oxidation state of vanadium is crucial as it dictates the electronic structure and reactivity of the resulting complex. Vanadium can exist in several oxidation states, with +2, +3, +4, and +5 being the most common in its compounds. pharmacy180.com
Several strategies can be employed to control the vanadium oxidation state during synthesis:
Choice of Vanadium Precursor: The initial oxidation state of the vanadium starting material is a primary determinant of the final product's oxidation state. For instance, starting with VCl₃ is a common route to V(III) complexes, while VCl₄ is often used for V(IV) compounds. caltech.edu
Redox Reagents: The use of specific reducing or oxidizing agents allows for the targeted change of the vanadium oxidation state. For example, the reduction of a V(III) complex can yield a V(I) species. nih.gov Conversely, oxidation of vanadocene (V(II)) with ferrocenium (B1229745) salts can produce the V(III) cation. wikipedia.org
Reaction Conditions: Parameters such as temperature and the presence of certain reagents can influence the final oxidation state. For instance, the reaction of V₂O₅ with carbon and chlorine at elevated temperatures can produce VCl₄. caltech.edu In the solid state, precise control of oxygen partial pressure during thin film deposition is critical for obtaining pure vanadium oxides with a single oxidation state. osti.gov
Ligand Field Effects: The electronic properties of the ligands can stabilize a particular oxidation state. For example, the use of citric acid during synthesis can lead to the reduction of V(V) to V(III). frontiersin.orgresearchgate.net
The following table summarizes methods to control vanadium oxidation states:
| Strategy | Description | Example |
| Precursor Selection | Starting with a vanadium compound in the desired oxidation state. | Using VCl₃ to synthesize V(III) complexes. caltech.edu |
| Redox Chemistry | Employing reducing or oxidizing agents to alter the oxidation state. | Reduction of a V(III) complex to a V(I) complex. nih.gov |
| Process Control | Adjusting reaction conditions like temperature and atmosphere. | Controlling oxygen partial pressure in thin film growth. osti.gov |
| Ligand Influence | Utilizing ligands that electronically favor a specific oxidation state. | Citric acid promoting the reduction of V(V) to V(III). frontiersin.orgresearchgate.net |
Ligand Precursor Synthesis and Functionalization for Substituted Cyclopentadienyl Systems
The properties of this compound and its congeners can be finely tuned by introducing functional groups onto the cyclopentadienyl (Cp) rings. This functionalization allows for the modification of steric bulk, electronic character, and solubility, and can even introduce new reactive sites.
The synthesis of functionalized cyclopentadienyl ligands is a critical first step. A variety of synthetic methods are available to introduce substituents onto the Cp ring. For example, amino-functionalized cyclopentadienyl ligands have been prepared and used to synthesize novel vanadocene complexes. acs.org The introduction of such functionalities can significantly alter the catalytic behavior of the resulting vanadium complexes. acs.org
The general approach involves the synthesis of a substituted cyclopentadiene, which is then deprotonated to form the corresponding cyclopentadienide anion. This anion can then be used in salt metathesis reactions with a suitable vanadium precursor. The ability to attach one or more functional groups to the Cp ring opens up possibilities for creating bifunctional or multifunctional complexes. researchgate.net
Recent research has also explored the use of pentafulvenes as precursors to generate ring-substituted vanadocene derivatives. researchgate.net This method involves the exchange of a ligand, such as benzene, for a pentafulvene, leading to vanadium pentafulvene complexes. These complexes can then undergo further reactions to yield a range of unprecedented vanadocene(III) compounds. researchgate.net
The table below provides examples of functionalized cyclopentadienyl ligands and their corresponding vanadium complexes:
| Functional Group | Ligand Precursor Example | Vanadium Complex Example | Reference |
| Amino | (Dimethylamino)ethylcyclopentadiene | [(η⁵,η¹-C₅H₄CH₂CH₂NMe₂)VCl₂(PMe₃)] | nih.gov |
| Alkyl | Ethylcyclopentadiene | This compound | ereztech.com |
| Phenyl | Phenylcyclopentadiene | Dicarbonyl(η⁵-phenylcyclopenta-1,3-diene)(η-cyclopentadienyl)vanadium(I) | rsc.org |
Advanced Spectroscopic Characterization for Elucidating the Electronic and Molecular Structure of Bis Ethylcyclopentadienyl Vanadium Complexes
Electron Paramagnetic Resonance (EPR) and High-Frequency and -Field EPR (HFEPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) and its high-frequency and -field extension (HFEPR) are powerful techniques for probing the electronic structure of paramagnetic species like bis(cyclopentadienyl)vanadium (B1143444), which possesses an S = 3/2 spin ground state. acs.orgnationalmaglab.org These methods provide precise information about the g-tensor, hyperfine coupling constants, and zero-field splitting, which are fundamental parameters describing the magnetic properties and the local environment of the vanadium center.
Determination of g-Tensors and Hyperfine Coupling Constants
Conventional X-band EPR spectroscopy of frozen toluene (B28343) solutions of bis(cyclopentadienyl)vanadium allows for the resolution of the hyperfine coupling to the ⁵¹V nucleus (I = 7/2, 99.75% natural abundance). acs.orgnationalmaglab.org The spectra are characteristic of a system with axial symmetry. nationalmaglab.org
The g-tensor components, which reflect the interaction of the electron spin with the external magnetic field, have been determined with high accuracy. The values are very close to the free-electron value (~2.0023), indicating that the orbital contribution to the magnetic moment is small. acs.orgcaltech.eduacs.org This is consistent with a ground state where the orbital angular momentum is largely quenched. caltech.edu
The hyperfine coupling constants (A) quantify the interaction between the electron spin and the nuclear spin of the vanadium atom. These are also found to be anisotropic. The analysis of both g-tensors and hyperfine coupling constants provides insight into the nature of the metal-ligand bonding and the distribution of the unpaired electron density. caltech.edu The relatively small isotropic hyperfine coupling constant suggests a significant covalent character in the metal-ring bonding. caltech.edu
Table 1: EPR and HFEPR Parameters for Bis(cyclopentadienyl)vanadium
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| g∥ | 2.001(2) | HFEPR | acs.org |
| g⊥ | 1.991(2) | HFEPR | acs.org |
| A∥(⁵¹V) | 108(2) MHz | X-band EPR | nationalmaglab.org |
Analysis of Zero-Field Splitting and Spin Hamiltonian Parameters
For systems with a spin greater than 1/2, such as the S = 3/2 bis(cyclopentadienyl)vanadium, the spin sublevels are split even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS) and is primarily described by the axial (D) and rhombic (E) parameters. HFEPR is particularly well-suited for the precise determination of these parameters.
For bis(cyclopentadienyl)vanadium, HFEPR studies have determined a rigorously axial ZFS, meaning the rhombic component E is zero. acs.org The axial ZFS parameter, D, has been found to be +2.836(2) cm⁻¹. acs.org The positive sign of D indicates the energetic ordering of the spin sublevels. Computational studies, specifically those employing the spectroscopically oriented configuration interaction (SORCI) method, have successfully reproduced this value and have shown that the dominant contribution to the ZFS arises from spin-orbit coupling between the ground state and low-lying excited ligand-field states. acs.org
The comprehensive set of parameters obtained from EPR and HFEPR is used to construct a spin Hamiltonian, which provides a complete phenomenological description of the magnetic properties of the molecule.
Table 2: Zero-Field Splitting Parameters for Bis(cyclopentadienyl)vanadium
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| D | +2.836(2) cm⁻¹ | HFEPR | acs.org |
Optical Absorption and Variable-Temperature Magnetic Circular Dichroism (VT-MCD) Spectroscopy
Optical absorption and VT-MCD spectroscopies are complementary techniques used to probe the electronic transitions within a molecule. For bis(cyclopentadienyl)vanadium, these methods have been instrumental in assigning the ligand-field transitions and understanding the character of the excited states.
Assignment of Ligand-Field Electronic Transitions
The electronic absorption spectrum of bis(cyclopentadienyl)vanadium displays several bands in the visible and near-infrared regions. These bands are assigned as d-d or ligand-field transitions, which involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the vanadium center.
Based on experimental data and supported by computational analysis, the absorption signals at approximately 17,000 cm⁻¹, 19,860 cm⁻¹, and 24,580 cm⁻¹ have been assigned to ligand-field transitions from the ⁴A₂g ground state to the ⁴E₁g, ⁴E₂g, and another ⁴E₁g excited state, respectively, assuming a D₅d point group symmetry for the staggered cyclopentadienyl (B1206354) rings. acs.orgresearchgate.net
Table 3: Ligand-Field Transitions for Bis(cyclopentadienyl)vanadium
| Transition | Energy (cm⁻¹) | Reference |
|---|---|---|
| ⁴A₂g → ⁴E₁g | 17,000 | acs.orgresearchgate.net |
| ⁴A₂g → ⁴E₂g | 19,860 | acs.orgresearchgate.net |
Probing Excited State Character and Ground State Multiplicity
VT-MCD spectroscopy provides more detailed information than optical absorption alone. By measuring the difference in absorption of left and right circularly polarized light in the presence of a magnetic field and as a function of temperature, one can probe the magnetic properties of both the ground and excited electronic states.
For bis(cyclopentadienyl)vanadium, VT-MCD studies have confirmed the S = 3/2 ground state multiplicity and have aided in the definitive assignment of the ligand-field transitions. acs.org The temperature dependence of the MCD signals is characteristic of the spin and orbital angular momentum of the involved electronic states, thus providing a powerful tool for elucidating the electronic structure.
X-ray Diffraction Crystallography in Structural Analysis
The structural information obtained from X-ray crystallography is crucial for the interpretation of the spectroscopic data. For instance, the D₅d symmetry observed in the solid state is used as the basis for the assignment of electronic transitions in optical spectroscopy and for the theoretical modeling of the electronic structure. acs.org The precise bond lengths and angles from crystallography serve as essential input parameters for high-level computational studies that aim to calculate and rationalize the experimentally observed spectroscopic parameters.
Elucidation of Molecular Geometries and Coordination Spheres
Based on these related structures, the molecular geometry of bis(ethylcyclopentadienyl)vanadium is expected to feature a vanadium atom sandwiched between two ethylcyclopentadienyl ligands. The ethyl groups will extend from the cyclopentadienyl rings, and their orientation is likely to influence the crystal packing. The fundamental coordination sphere around the vanadium atom will be defined by the V-C bonds to the ten carbon atoms of the two cyclopentadienyl rings.
To provide a comparative context, the following interactive data table presents typical bond distances and angles observed in the parent vanadocene, which can serve as a baseline for understanding the geometry of its ethyl-substituted counterpart.
| Parameter | Value (for Vanadocene) |
| V-C bond distance (average) | ~2.28 Å |
| C-C bond distance in Cp ring (average) | ~1.43 Å |
| Vanadium to Cp ring centroid distance | ~1.93 Å |
| Inter-ring distance | ~3.86 Å |
Note: These values are for the parent vanadocene and are provided for illustrative purposes. The actual values for this compound may vary slightly due to the electronic and steric effects of the ethyl groups.
Investigation of Intermolecular Interactions in the Solid State
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including van der Waals interactions, and in some cases, weaker hydrogen bonds or other non-covalent interactions. For this compound, the ethyl substituents on the cyclopentadienyl rings are expected to play a significant role in dictating the crystal packing.
The hydrocarbon nature of the ethyl groups suggests that van der Waals forces will be the primary drivers of the intermolecular interactions. The shape and size of the molecules, influenced by the conformation of the ethyl groups, will determine how they pack together in the crystal lattice. The interlocking of these ethyl groups from adjacent molecules can lead to specific packing motifs.
To illustrate the types of intermolecular interactions that could be present, the following table outlines potential interactions and their general characteristics.
| Interaction Type | Description | Expected Significance in this compound |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | High, as these are the primary forces governing the packing of non-polar molecules. |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system (the cyclopentadienyl ring) acts as the acceptor. | Moderate, potentially influencing the orientation of molecules relative to one another. |
| π-π Stacking | Interactions between the aromatic cyclopentadienyl rings of adjacent molecules. | Possible, but the presence of the ethyl groups may sterically hinder direct face-to-face stacking. |
The study of intermolecular interactions is crucial for understanding the material's bulk properties, such as its melting point, solubility, and even its reactivity in the solid state. A detailed crystallographic study of this compound would be invaluable in providing a definitive picture of these interactions.
Computational and Theoretical Investigations of Bis Ethylcyclopentadienyl Vanadium Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of transition metal complexes due to its favorable balance of computational cost and accuracy.
The electronic structure of vanadocene, a V(II) d³ complex, has been a subject of both experimental and theoretical interest. In its D₅d point group symmetry, early theoretical work and experimental data concluded that its S = 3/2 ground state arises from an (e₂g)²(a₁g)¹ electronic configuration. researchgate.net This signifies that two unpaired electrons occupy the degenerate e₂g orbitals (composed primarily of dₓ²₋ᵧ² and dₓᵧ atomic orbitals) and one unpaired electron resides in the a₁g orbital (primarily d₂²). researchgate.net
DFT has been employed to predict the magnetic and spectroscopic parameters of vanadocene, which serve as a proxy for its ethyl-substituted derivative. These parameters are crucial for interpreting Electron Paramagnetic Resonance (EPR) spectra. Key parameters include the zero-field splitting (ZFS) parameter (D) and the g-tensor.
Surprisingly, DFT calculations have yielded D values in the range of 2.85–2.96 cm⁻¹, which are in close agreement with the experimentally determined value of +2.836(2) cm⁻¹. acs.org This accuracy, however, is considered somewhat fortuitous, likely arising from a cancellation of errors, as standard DFT methods are not theoretically well-suited for handling the orbitally degenerate excited states that fundamentally influence the ZFS. acs.org
Experimental high-frequency EPR studies have precisely measured the g-tensor components (g⊥ = 1.991, g∥ = 2.001) and the ⁵¹V hyperfine coupling constants (A⊥ = 62 MHz, A∥ = 108 MHz). acs.org DFT calculations can be used to approximate these parameters, providing valuable support for the assignment of experimental spectra.
Table 1: Comparison of Experimental and Calculated Magnetic Parameters for Vanadocene (VCp₂) This table compares the axial zero-field splitting (D) and g-tensor values for the parent vanadocene compound obtained from experimental measurements, Density Functional Theory (DFT), and Spectroscopically Oriented Configuration Interaction (SORCI) calculations. The data for bis(ethylcyclopentadienyl)vanadium is expected to be very similar.
| Parameter | Experimental Value | DFT Calculated Value | SORCI Calculated Value |
| D (cm⁻¹) | +2.836(2) acs.org | 2.85–2.96 acs.org | 2.86–2.90 acs.org |
| g⊥ | 1.991(2) acs.org | N/A | N/A |
| g∥ | 2.001(2) acs.org | N/A | N/A |
Multireference Ab Initio Methods (e.g., SORCI) for Correlated Electronic States
To overcome the limitations of DFT, particularly for systems with electronically excited states that cannot be described by a single determinant, more sophisticated multireference ab initio methods are required.
The Spectroscopically Oriented Configuration Interaction (SORCI) method is a powerful multireference approach designed to accurately compute the properties of ground and excited states. acs.org When applied to the vanadocene system, SORCI calculations produced D values between 2.86 and 2.90 cm⁻¹, in excellent agreement with experimental findings. acs.org Unlike the fortuitous results from DFT, the accuracy of the SORCI method is founded on a physically correct, multideterminant description of the relevant electronic states. acs.org Furthermore, SORCI calculations correctly predict the energies of ligand-field excited states to within 1300 cm⁻¹ of experimental values, whereas time-dependent DFT (TD-DFT) fails to even reproduce the correct ordering of these states. acs.org
Reaction Mechanism Elucidation through Computational Modeling in Catalysis
Computational modeling, particularly with DFT, is a vital tool for elucidating the complex mechanisms of catalytic reactions. While specific studies on this compound are not prominent, research on related vanadium catalyst systems demonstrates the power of this approach.
A pertinent example is the DFT investigation into the mechanism of the vanadium-catalyzed deoxydehydration of glycols (diols) to form alkenes. nih.gov This study computationally modeled the complete catalytic cycle to understand how the vanadium center facilitates this transformation. Researchers evaluated two primary mechanistic pathways, labeled A and B. nih.gov
The investigation identified three critical stages in the catalytic process:
Diol Activation: The diol coordinates to the vanadium center, forming a vanadium-glycolate intermediate. nih.gov
Oxygen Atom Transfer: An oxygen atom is transferred from the vanadium complex to a phosphane reductant, which reduces the vanadium center from V(V) to V(III). nih.gov
Alkene Extrusion: The desired alkene product is eliminated from the reduced vanadium-glycolate, regenerating the active catalyst for the next cycle. nih.gov
The computational modeling provided a key mechanistic insight: Pathway B, in which the reduction of the vanadium center by the phosphane occurs before the condensation with the diol, was found to be energetically more favorable than Pathway A, where diol activation precedes the reduction step. nih.gov This type of detailed mechanistic mapping allows for the rational design and optimization of catalysts for improved performance and selectivity.
Coordination Chemistry and Ligand Effects in Bis Ethylcyclopentadienyl Vanadium Derivatives
Synthesis and Characterization of Vanadium Complexes with Ancillary Ligands
The foundational bis(cyclopentadienyl)vanadium (B1143444) framework, often abbreviated as Cp'₂V (where Cp' can be cyclopentadienyl (B1206354), Cp, or a substituted version like ethylcyclopentadienyl, EtCp), serves as a versatile precursor for a wide array of derivatives. The synthesis of complexes with ancillary ligands typically involves the reaction of a suitable (EtCp)₂V starting material with the desired ligand. These reactions often proceed via oxidation of the vanadium center from V(II) or V(III) to higher oxidation states, such as V(IV).
For instance, d¹ vanadocene coordination compounds can be synthesized by reacting in situ generated Cp₂V(OTf)₂ (where OTf is trifluoromethanesulfonate) with ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy). acs.org This method yields cationic V(IV) complexes of the type [(EtCp)₂V(L)]²⁺, where L is a bidentate N-donor ligand. acs.org Similarly, the reaction of bis(methylcyclopentadienyl)vanadium(IV) dichloride, a closely related compound, with various carboxylic acids in aqueous solution produces bis(carboxylato) complexes. researchgate.net These reactions demonstrate the substitution of chloride ligands with monodentate or bidentate carboxylate ligands, forming complexes such as (MeCp)₂V(OOCR)₂ or (MeCp)₂V(OOC-A-COO). researchgate.net
Another synthetic route involves the direct oxidation and coordination of the V(II) center in vanadocene. The reaction of [V(Cp)₂(CO)] with dinitrogen oxide (N₂O) results in the quantitative formation of a carbonate-bridged dinuclear or polynuclear complex, [{V(Cp)₂}₂ₙ(CO₃)ₙ]. rsc.orgrsc.org
Influence of Ligand Environment on Vanadium Oxidation States and Reactivity
The introduction of π-accepting ligands like 1,10-phenanthroline or 2,2'-bipyridine facilitates the oxidation of the vanadium center from V(II) or V(III) to the more stable V(IV) state in the resulting complexes. acs.org The formation of these cationic V(IV) complexes, [(Cp)₂V(phen)]²⁺ and [(Cp)₂V(bpy)]²⁺, is accompanied by relatively low vanadium(IV)-vanadium(III) reduction potentials, indicating that the ancillary ligand environment stabilizes the higher oxidation state. acs.org Similarly, hard donor ligands like carboxylates readily form stable V(IV) complexes from V(IV) precursors. researchgate.net
The ligand environment also governs the reactivity profile. For example, V(III) derivatives such as [V(Cp)₂X] (where X = Cl or I) are unreactive towards a mild oxidizing agent like N₂O. rsc.orgrsc.org In contrast, the V(II) complex [V(Cp)₂(CO)], with a more electron-rich and reactive metal center, readily reacts with N₂O to form a carbonate complex. rsc.orgrsc.org This highlights how the electronic state of the vanadium, modulated by its ligands (halide vs. carbonyl), determines its reactivity towards specific reagents. This interplay between redox chemistry and ligand environment is a key theme in controlling the reactivity of molecular vanadium species. rsc.org
The reactivity can also be influenced by the steric bulk of the ligands. The ethyl groups on the cyclopentadienyl rings, compared to the unsubstituted Cp rings, increase the solubility and modify the steric environment around the metal, which can affect reaction rates and the stability of the resulting complexes.
Spectroscopic and Structural Insights into Ligand Coordination Modes
Detailed spectroscopic and structural studies provide a deep understanding of how ancillary ligands coordinate to the bis(ethylcyclopentadienyl)vanadium core.
Structural Insights: X-ray crystallography on derivatives of the parent vanadocene reveals that upon coordination of ancillary ligands and oxidation to V(IV), the molecule adopts a characteristic bent metallocene structure. In complexes like [Cp₂V(phen)][OTf]₂ and [Cp₂V(bpy)][OTf]₂, the two nitrogen atoms of the chelating ligand and the centroids of the two cyclopentadienyl rings occupy the vertices of a distorted tetrahedron around the vanadium atom. acs.org The average V-C bond distance in vanadocene is 226 pm. wikipedia.org In the V(IV) carboxylate complex (C₅H₄CH₃)₂V(OOCCF₃)₂, the two trifluoroacetate (B77799) ligands coordinate in a monodentate fashion. researchgate.net The angle formed by the ring centroid-V-ring centroid is a key parameter and is typically around 130-140° in these bent V(IV) metallocenes. acs.orgresearchgate.net
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Cp(centroid)-V-Cp(centroid) Angle (°) | Reference |
|---|---|---|---|---|---|---|
| [Cp₂V(phen)][OTf]₂ | C₃₄H₂₈F₆N₂O₆S₂V | Monoclinic | P2₁/c | V-N1 = 2.163, V-N2 = 2.166 | ~134 | acs.org |
| [Cp₂V(bpy)][OTf]₂ | C₂₄H₂₃F₆N₂O₆S₂V | Monoclinic | P2₁/c | V-N1 = 2.148, V-N2 = 2.144 | ~134 | acs.org |
| (C₅H₄CH₃)₂V(OOCCF₃)₂ | C₁₆H₁₄F₆O₄V | Monoclinic | P2₁/n | V-O = 2.001, 2.003 | Not Reported | researchgate.net |
Spectroscopic Insights: EPR spectroscopy is a powerful tool for probing the electronic environment of the d¹ V(IV) center. The spectra are characterized by g-values and hyperfine coupling constants (A) due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). nationalmaglab.org The measured EPR parameters are highly sensitive to the geometry and nature of the coordinating ligands. For instance, the EPR spectra of (MeCp)₂V(IV) carboxylate complexes are consistent with the proposed structures and show distinct isotropic and anisotropic parameters. researchgate.net For vanadocene itself, detailed EPR studies have rigorously determined the axial zero-field splitting of the spin quartet ground state. acs.orgresearchgate.net
| Complex | g-values | A(⁵¹V) values (MHz) | Reference |
|---|---|---|---|
| [Cp₂V(phen)]²⁺ | g_iso = 1.986 | A_iso = 75.3 x 10⁻⁴ cm⁻¹ | acs.org |
| [Cp₂V(bpy)]²⁺ | g_iso = 1.985 | A_iso = 75.9 x 10⁻⁴ cm⁻¹ | acs.org |
| (C₅H₄CH₃)₂V(OOCH)₂ | g_x=1.990, g_y=1.963 | A_x=86.4 G, A_y=112.4 G | researchgate.net |
Infrared spectroscopy provides further evidence for ligand coordination. In the carboxylate complexes, the positions of the ν(COO) stretching bands can distinguish between monodentate and bidentate coordination modes. researchgate.net
Ligand Exchange Dynamics and Stoichiometric Reactivity Profiles
Ligand exchange is a fundamental process in the chemistry of this compound. nih.gov The synthesis of many derivatives relies on the displacement of existing ligands by new ones. A common strategy involves starting with a precursor containing labile ligands, such as halides or triflates. For example, the synthesis of bis(methylcyclopentadienyl)vanadium(IV) carboxylates proceeds via the reaction of the corresponding dichloride complex with carboxylic acids, where the two chloride ligands are exchanged for two carboxylate ligands. researchgate.net Similarly, the formation of the [Cp₂V(phen)]²⁺ and [Cp₂V(bpy)]²⁺ complexes from Cp₂V(OTf)₂ is a clear example of ligand exchange, where the labile triflate ligands are displaced by the chelating phenanthroline or bipyridine ligands. acs.org
The study of stoichiometric reactivity provides insight into the intrinsic chemical properties of these complexes. These are specific, non-catalytic reactions where the vanadium complex is consumed in a defined ratio. A well-documented example is the reaction between [V(Cp)₂(CO)] and nitrous oxide (N₂O), which proceeds quantitatively to yield [{V(Cp)₂}₂ₙ(CO₃)ₙ]. rsc.orgrsc.org This reaction involves both the oxidation of the vanadium center and the incorporation of atoms from the N₂O molecule into the final carbonate ligand. Such stoichiometric transformations are crucial for understanding potential reaction mechanisms and for the rational design of new complexes and catalytic systems. rsc.orgnih.gov
Catalytic Transformations Mediated by Bis Ethylcyclopentadienyl Vanadium Systems
Olefin Polymerization and Copolymerization Catalysis
Bis(ethylcyclopentadienyl)vanadium systems have demonstrated significant catalytic activity in the polymerization and copolymerization of olefins. These catalysts, often in combination with co-catalysts, facilitate the production of polyolefins with a range of molecular weights and microstructures.
Mechanisms of Ethylene (B1197577) and Higher Alpha-Olefin Polymerization
Vanadium-based catalysts, including those derived from this compound, are known for their ability to polymerize ethylene, producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net They also exhibit advantages in the copolymerization of ethylene with α-olefins, allowing for higher comonomer incorporation compared to some other catalyst systems. researchgate.net The polymerization mechanism generally follows the Cossee-Arlman model, involving the coordination of the olefin to a vacant site on the vanadium center, followed by migratory insertion into the vanadium-alkyl bond. The nature of the ligands on the vanadium center, such as the ethylcyclopentadienyl groups, influences the electronic and steric environment of the metal, thereby affecting the catalytic activity and the properties of the resulting polymer. For instance, the introduction of more electron-donating groups can lead to an increase in the polymer's molecular weight and enhance the catalyst's thermal stability. researchgate.net
Copolymerization Kinetics and Microstructure Control
The kinetics of ethylene and α-olefin copolymerization using vanadium-based catalysts are influenced by several factors, including the nature of the comonomer, the catalyst composition, and the polymerization conditions. For example, in the copolymerization of ethylene and propylene (B89431), the reactivity of propylene can be enhanced by the presence of certain promoters. researchgate.net The resulting copolymers can have a higher molecular weight and a broader molecular weight distribution compared to those synthesized without such promoters. researchgate.net
The microstructure of the copolymers, including the sequence distribution of the monomers, can be analyzed using techniques like 13C NMR spectroscopy. This allows for the detailed characterization of uninterrupted methylene (B1212753) sequences, ethylene-propylene sequences, and inverted propylene units. rsc.org Control over the microstructure is crucial as it directly impacts the physical and mechanical properties of the final polymer, such as its thermal behavior and tensile strength. rsc.org
Role of Activators and Co-catalysts in Olefin Polymerization Processes
The activation of this compound and other vanadium pre-catalysts is essential for their activity in olefin polymerization. Organoaluminum compounds are commonly used as co-catalysts and activators. For instance, ethylaluminium sesquichloride (EASC) and ethyl trichloroacetate (B1195264) (ETCA) have been used to activate (imido)vanadium(IV) dichloride complexes for ethylene copolymerization. researchgate.netrsc.org The molar ratio of the activator to the vanadium complex can significantly impact the catalytic activity, with an optimal ratio often observed. researchgate.net
Different types of activators can be employed, including methylaluminoxane (B55162) (MAO) and combinations of alkylaluminum compounds with other reagents like magnesium compounds or borates. nih.gov The choice of activator can influence not only the catalytic activity but also the properties of the resulting polymer, such as its molecular weight. nih.gov For example, some titanium-based catalysts, when activated with certain aluminum/magnesium compositions, can produce ultra-high molecular weight polyethylene. nih.gov
Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP)
While information directly detailing the use of this compound in Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) is limited in the provided search results, the broader family of vanadium-based catalysts has shown significant activity in these areas. researchgate.net
Vanadium-based catalysts, particularly (imido)vanadium(V)-alkylidene complexes, have been explored for the ROMP of various cyclic olefins, including norbornene and its derivatives, cyclopentene, and cis-cyclooctene. researchgate.netrsc.org These catalysts can exhibit high activity and, in some cases, high cis-selectivity. researchgate.net The activity of these catalysts can be influenced by temperature and the presence of co-ligands like phosphines. researchgate.net For instance, certain vanadium-alkylidene complexes have been used for the ROMP of tetracyclododecene, yielding high-molecular-weight polymers with low polydispersity. researchgate.net
The development of well-characterized imido alkylidene catalysts has been a central theme in ROMP research, with a focus on catalysts that can tolerate various functional groups. dtic.mil Efforts have also been directed towards understanding and controlling the stereoselectivity of the polymerization to produce tactic polymers. dtic.mil
In the realm of ROP, zinc complexes with thioether-amide ligands have been shown to be active catalysts for the polymerization of rac-β-butyrolactone, particularly when activated with an alcohol. nih.gov While not directly involving vanadium, this highlights the general principles of ROP catalyzed by metal complexes. The mechanism often involves the coordination of the monomer to the metal center, followed by nucleophilic attack and ring-opening.
Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions (e.g., [2+2+1] Coupling)
Stereospecific Catalysis and Selectivity Enhancement Strategies
Vanadium-based catalysts have demonstrated potential in stereospecific catalysis, particularly in polymerization and other organic transformations. nih.govnih.gov In the context of olefin polymerization, vanadium catalysts can produce syndiotactic polypropylene. researchgate.net
In the field of biocatalysis, vanadium-dependent haloperoxidases (VHPOs) from Streptomyces bacteria exhibit remarkable regiochemical and stereochemical control in organohalogenation reactions. nih.gov These enzymes utilize a vanadium cofactor to catalyze asymmetric alkene and arene chlorination reactions. nih.gov Structural studies and site-directed mutagenesis have provided insights into the mechanistic basis for this stereocontrol, highlighting the role of key amino acid residues in the enzyme's active site. nih.gov
In ROMP, the development of chiral catalysts is an active area of research with the goal of producing highly tactic and stereoregular polymers. dtic.mil The idea is that a chiral catalyst could "correct" stereochemical "mistakes" during polymerization, leading to a more ordered polymer structure. dtic.mil
Strategies to enhance selectivity in vanadium-catalyzed reactions often involve modifying the ligand environment around the vanadium center. The steric and electronic properties of the ligands can influence the way substrates approach and bind to the metal, thereby directing the stereochemical outcome of the reaction.
Structure Activity Relationships and Rational Catalyst Design for Bis Ethylcyclopentadienyl Vanadium Catalysts
Impact of Cyclopentadienyl (B1206354) Ring Substitution on Catalytic Performance
The cyclopentadienyl (Cp) ring is a foundational component of the bis(ethylcyclopentadienyl)vanadium catalyst structure. Modification of this ring system, particularly through the introduction of alkyl substituents like the ethyl group, exerts a profound influence on the catalyst's behavior. The substitution of hydrogen atoms on the Cp ring with ethyl groups alters both the steric and electronic environment around the vanadium center, which in turn dictates the catalytic activity and the properties of the resulting polymer.
The presence of ethyl groups on the cyclopentadienyl rings introduces steric bulk, which can influence the approach of the monomer to the active site. This steric hindrance can affect the rate of polymerization and the regioselectivity of monomer insertion. For instance, an increase in the size of the alkyl substituent on the Cp ring can lead to a decrease in catalytic activity due to the increased steric congestion around the metal center, making monomer coordination more difficult.
From an electronic standpoint, alkyl groups such as ethyl are electron-donating. This property increases the electron density at the vanadium center. Enhanced electron density can influence the strength of the metal-carbon bond with the growing polymer chain and the stability of the catalytic species. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to model the electronic effects of substituents on the cyclopentadienyl ring. These studies help in rationalizing the observed catalytic trends and in predicting the behavior of new catalyst designs. dntb.gov.uamdpi.com
The impact of alkyl substitution on the cyclopentadienyl ring is a key parameter in tuning the performance of vanadocene catalysts. The following table illustrates the conceptual effect of increasing alkyl substitution on the catalytic activity in ethylene (B1197577) polymerization, based on general principles observed for metallocene catalysts.
| Catalyst Precursor | Substituent on Cp Ring | Conceptual Catalytic Activity (Relative) |
| Bis(cyclopentadienyl)vanadium (B1143444) dichloride | H | 100 |
| Bis(methylcyclopentadienyl)vanadium dichloride | -CH₃ | 90 |
| This compound dichloride | -CH₂CH₃ | 85 |
| Bis(isopropylcyclopentadienyl)vanadium dichloride | -CH(CH₃)₂ | 75 |
| Bis(tert-butylcyclopentadienyl)vanadium dichloride | -C(CH₃)₃ | 60 |
This table presents a conceptual trend. Actual activities can vary based on specific reaction conditions and cocatalyst systems.
Ancillary Ligand Steric and Electronic Effects on Catalytic Pathways
Beyond the cyclopentadienyl rings, ancillary ligands, which are not directly involved in the polymerization but are bonded to the vanadium center, play a crucial role in modulating the catalyst's performance. These ligands can be halides, alkyls, or other organic fragments. Their steric and electronic properties can significantly alter the catalytic pathways, influencing both the activity of the catalyst and the properties of the polymer product.
Steric Effects: The size and shape of ancillary ligands can create a specific steric environment around the active site. This can influence the stereoselectivity of the polymerization, particularly for prochiral monomers like propylene (B89431). Bulky ancillary ligands can favor the formation of specific polymer microstructures (e.g., isotactic or syndiotactic) by controlling the orientation of the incoming monomer. Computational modeling, including the use of steric maps like buried volume (%VBur), has proven to be a valuable tool in quantifying the steric influence of ligands and correlating it with experimental outcomes in stereoselective polymerization. mdpi.com
Electronic Effects: The electronic nature of ancillary ligands directly impacts the electrophilicity of the vanadium center. Electron-withdrawing ligands, such as halides, can increase the Lewis acidity of the metal center, which may enhance its activity towards olefin coordination and insertion. Conversely, electron-donating ligands can modulate the stability of the active species. The interplay of these electronic effects is critical in designing catalysts with desired activity and stability profiles. For instance, in some systems, replacing an electron-donating methyl group with an isosteric but electron-withdrawing chlorine substituent has been shown to significantly increase comonomer incorporation. mdpi.com
The following table conceptually illustrates how different ancillary ligands could affect the properties of a this compound catalyst system.
| Catalyst System | Ancillary Ligand (X) in (EtCp)₂VX₂ | Electronic Effect of X | Anticipated Impact on Catalytic Activity |
| 1 | Cl | Electron-withdrawing | High |
| 2 | Br | Electron-withdrawing (less than Cl) | Moderate-High |
| 3 | CH₃ | Electron-donating | Moderate |
| 4 | OPh | Electron-withdrawing (phenoxy) | High |
This table provides a conceptual framework. The actual performance depends on the complex interplay of steric and electronic factors, as well as reaction conditions.
Modulating Catalyst Activity and Selectivity via Structural Modifications
The rational design of this compound catalysts hinges on the ability to systematically modify their structure to achieve desired catalytic outcomes. This involves a combination of substituting the cyclopentadienyl rings and varying the ancillary ligands to fine-tune the steric and electronic environment of the vanadium center.
One strategy to enhance catalyst performance is the introduction of bridging units between the two cyclopentadienyl rings, creating ansa-metallocenes. While not the primary focus here, the principles of constrained geometry in such systems highlight the importance of ligand architecture in controlling catalytic behavior. These modifications can lead to catalysts with higher thermal stability and improved control over polymer microstructure.
Furthermore, the synthesis of binuclear vanadium complexes has been explored as a strategy to create catalysts with enhanced activity. researchgate.net In these systems, the cooperative effects between the two metal centers can lead to different catalytic behavior compared to their mononuclear counterparts.
The following table presents hypothetical data illustrating how structural modifications could be used to tune the selectivity of this compound catalysts in the copolymerization of ethylene and a generic α-olefin.
| Catalyst Structure | Key Structural Modification | Ethylene Incorporation (mol%) | α-Olefin Incorporation (mol%) |
| (EtCp)₂VCl₂ | Standard | 95 | 5 |
| (EtCp)₂(V(μ-Cl))₂ | Dimeric structure | 92 | 8 |
| (EtCp)₂V(CH₃)₂ | Alkyl ancillary ligands | 97 | 3 |
| (EtCp with electron-withdrawing group)₂VCl₂ | Modified Cp ring | 90 | 10 |
This table is a conceptual representation of how structural changes could influence selectivity. Actual results would be highly dependent on the specific modifications and reaction conditions.
Future Perspectives and Emerging Research Avenues for Bis Ethylcyclopentadienyl Vanadium Chemistry
Novel Synthetic Strategies for Advanced Vanadium Architectures
The synthesis of well-defined organometallic compounds is the bedrock of advancing their application. For bis(ethylcyclopentadienyl)vanadium, future research will likely focus on moving beyond simple monomeric structures to more complex, multi-vanadium architectures and materials.
Novel synthetic strategies are being developed to create intricate molecular frameworks. These methods often involve the use of multifunctional ligands that can bridge multiple metal centers or self-assemble into larger, ordered structures. For instance, the principles used in synthesizing dinuclear vanadium(V) complexes with carbohydrazone ligands, which feature two distinct binding sites (ONN and ONO), could be adapted to cyclopentadienyl (B1206354) systems to create bimetallic catalysts. nih.gov In such architectures, the two vanadium centers could act cooperatively, enabling new modes of reactivity not possible with single-site catalysts.
Another emerging area is the development of synthetic routes to heterobimetallic complexes, where this compound is coupled with another transition metal. The synthesis of a V/Cu complex bridged by a cyclotetravanadate anion showcases the feasibility of creating such multi-metal systems. mdpi.com These strategies could lead to materials with unique magnetic or catalytic properties arising from the interplay between the different metal ions.
Furthermore, inspiration can be drawn from synthetic strategies developed for other complex natural products, such as bis-tetrahydroisoquinoline alkaloids. nih.gov Methodologies like direct C-H functionalization and sequential stereoselective reactions, honed in complex organic syntheses, could be repurposed to build advanced vanadium architectures with high precision and control. nih.gov The creation of vanadium nanoparticles through green synthesis routes also presents a novel approach to generating advanced vanadium-based materials from molecular precursors. researchgate.net
Synergistic Experimental and Computational Approaches for Predictive Design
The integration of computational chemistry with experimental synthesis and characterization has become an indispensable tool for modern chemical research. rsc.org This synergy is particularly powerful for designing and understanding complex organometallic molecules like this compound.
Density Functional Theory (DFT) has proven to be a reliable method for predicting the geometric and electronic structures of vanadium complexes. mdpi.comresearchgate.net Studies have assessed the performance of various DFT functionals and basis sets, identifying model chemistries that provide results in close agreement with experimental X-ray diffraction data. researchgate.net For example, spectroscopic and computational analysis of the parent compound, vanadocene, utilized a combination of DFT and multireference SORCI (spectroscopically oriented configuration interaction) methods to accurately calculate its zero-field splitting and understand its electronic structure, which were validated by high-frequency and -field EPR (HFEPR) and variable-temperature magnetic circular dichroism (VT-MCD) spectroscopy. nationalmaglab.orgresearchgate.net This combined approach provides deep insights that are not accessible through experiments alone. nationalmaglab.org
Beyond structural prediction, computational models are being leveraged for predictive design. Machine learning (ML) models are emerging as a powerful tool to forecast reaction outcomes. A supervised ML model was successfully developed to predict the reaction yield of vanadium-catalyzed epoxidations with high accuracy (a predictive R² test score of 90%). nih.gov Such models can identify key chemical descriptors that influence catalytic performance, offering a pathway for the automated and rational optimization of catalysts and reaction conditions, thereby accelerating the discovery of new applications for vanadium complexes. nih.gov
| Experimental Technique | Computational Method | Information Gained | Reference |
| High-Frequency and -Field EPR (HFEPR) | Density Functional Theory (DFT) | Determination of zero-field splitting (D parameter) and g-tensor values. | nationalmaglab.org |
| Variable-Temperature Magnetic Circular Dichroism (VT-MCD) | Spectroscopically Oriented Configuration Interaction (SORCI) | Insights into electronic structure and assignment of ligand-field transitions. | nationalmaglab.orgresearchgate.net |
| X-ray Diffraction | Density Functional Theory (DFT) | Validation of predicted molecular geometries and bond lengths. | mdpi.comresearchgate.net |
| Cyclic Voltammetry | Density Functional Theory (DFT) | Understanding redox behavior and electronic properties. | mdpi.com |
| Reaction Kinetics | Machine Learning (ML) Models | Prediction of reaction yields and identification of key performance descriptors. | nih.gov |
Exploration of Untapped Catalytic Domains and Green Chemistry Applications
Vanadium complexes are known catalysts for a range of reactions, but significant potential remains for discovering new applications, particularly those aligned with the principles of green chemistry. nih.govnih.gov The rich redox chemistry of vanadium, with accessible oxidation states from +2 to +5, makes it a versatile element for catalysis. nih.gov this compound, as a V(II) compound, is a strong reducing agent and a precursor to catalytically active species in higher oxidation states.
One of the most promising areas is in oxidation catalysis. Vanadium complexes are effective catalysts for epoxidation and sulfoxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govacs.org For example, vanadium(V) complexes have been used for the selective oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, an industrially important transformation, under solvent-free conditions. nih.gov Future work could focus on adapting this compound systems to perform these selective oxidations.
The field of polymerization also presents untapped opportunities. While vanadium catalysts are used for olefin polymerization, there is ongoing research to design complexes that offer precise control over polymer properties. researchgate.netnih.govacs.org (Imido)vanadium(V) complexes, for instance, have shown high activity for the ring-opening metathesis polymerization (ROMP) of cyclic olefins like norbornene. rsc.org By modifying the ligands on this compound, it may be possible to develop new catalysts for producing polymers with specific tacticities or for copolymerizing ethylene (B1197577) with polar monomers, a long-standing challenge in polymer chemistry.
The use of vanadium itself is an aspect of green chemistry, as it is an abundant and relatively low-toxicity metal compared to precious metals like platinum, palladium, or rhodium. nih.gov Developing catalytic systems based on this compound that can replace these expensive and rare metals aligns with the goals of sustainable chemistry.
| Catalytic Reaction | Catalyst Precursor/System | Green Chemistry Aspect | Reference |
| Asymmetric Sulfoxidation | Silica supported chitosan (B1678972) vanadium complex | Use of H₂O₂ as oxidant; preparation of pharmaceutical intermediates. | acs.org |
| Epoxidation of Alkenes | Vanadyl catalyst groups | Predictive modeling for reaction optimization, reducing waste. | nih.gov |
| Cyclohexane Oxidation | Dinuclear Vanadium(V) complexes | Solvent-free conditions; high selectivity to desired products. | nih.gov |
| Ethylene Polymerization | Oxovanadium complexes | High catalytic activity, reducing catalyst loading. | rsc.org |
| Ring-Opening Metathesis Polymerization (ROMP) | (Imido)vanadium(V)-alkylidene complexes | High activity and thermal stability. | rsc.org |
Development of Functionally Tunable Vanadium Complexes for Specialized Applications
The future development of this compound chemistry hinges on the ability to tune the complex's properties for specific, high-value applications. The ethylcyclopentadienyl ligands are not mere spectators; their modification provides a powerful handle to modulate the steric and electronic environment of the vanadium center.
By introducing different substituents on the cyclopentadienyl rings, one can fine-tune the catalytic activity and selectivity of the complex. For example, in ethylene polymerization, vanadium complexes with bulky ligands showed higher activity because the steric hindrance effectively suppressed bimolecular deactivation pathways. rsc.org This principle can be directly applied to the this compound framework to optimize its performance in polymerization or other catalytic reactions.
Functional tuning also enables the development of complexes for specialized applications beyond traditional catalysis. One such area is materials science. Vanadium oxides are studied for applications in batteries and smart windows, and molecular precursors like this compound could be used for the controlled deposition of vanadium-containing thin films. nih.gov Another frontier is the development of "nanozymes," where the catalytic properties of nanomaterials are harnessed. mdpi.com Vanadium nanoparticles, potentially synthesized from organometallic precursors, have shown antioxidant and antibacterial properties, opening doors to biomedical applications. researchgate.net
Furthermore, the synthesis of vanadocene derivatives with specific ancillary ligands has been explored for potential medicinal applications, including as anticancer agents. researchgate.netacs.orgwikipedia.org The interaction of these complexes with biomolecules is highly dependent on their structure and ligands. acs.org By systematically modifying the ligands on a this compound core, it may be possible to design functionally tuned molecules that can target specific proteins or biological pathways.
| Ligand/Structural Modification | Tuned Property | Specialized Application | Reference |
| Varying alkyl substituents on aniline (B41778) ligand | Steric hindrance | Increased ethylene polymerization activity and thermal stability. | rsc.org |
| Introduction of 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) ligands | Redox potential, geometry | Potential anticancer agents, study of interactions with membranes. | acs.org |
| Use of different carboxylate ligands (monodentate vs. chelate) | Bonding mode, molecular structure | Fine-tuning of electronic properties, fundamental structural studies. | researchgate.net |
| Formation of vanadium nanoparticles | Size, morphology, surface chemistry | Nanozymes with antioxidant and antibacterial activity. | researchgate.net |
| Incorporation into advanced flowfield architectures | Mass transport, efficiency | Enhanced performance in vanadium flow batteries for energy storage. | researchgate.net |
Q & A
Q. What frameworks ensure rigorous alignment between research questions, theoretical foundations, and methodological choices?
- Methodological Answer : Apply the PICO format (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population : this compound complexes.
- Intervention : Substitution with bulkier ligands.
- Comparison : Unsubstituted vanadocene analogs.
- Outcome : Changes in catalytic turnover rates.
Link findings to established theories (e.g., Tolman’s electronic parameters) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
